molecular formula C9H6ClFN2 B13213770 8-Chloro-5-fluoroquinolin-3-amine

8-Chloro-5-fluoroquinolin-3-amine

Cat. No.: B13213770
M. Wt: 196.61 g/mol
InChI Key: PSVOAVVBGFFVGH-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Contemporary Medicinal Chemistry Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. nih.govekb.eg This designation stems from its recurring presence in a multitude of natural products and synthetic molecules that exhibit a wide array of pharmacological activities. orientjchem.orgnih.gov The unique structural and electronic properties of the quinoline nucleus allow it to interact with a diverse range of biological targets, making it a cornerstone for drug design and development. orientjchem.org

Historically, quinoline derivatives have been central to the creation of impactful medicines, such as the antimalarial drugs quinine (B1679958) and chloroquine (B1663885), the antibacterial ciprofloxacin, and the anticancer agent camptothecin. rsc.org The versatility of the quinoline ring system allows for functionalization at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired therapeutic effects. frontiersin.org Current research continues to leverage this scaffold to develop novel agents against a spectrum of diseases, including cancer, microbial infections, inflammatory disorders, and neurodegenerative diseases. nih.govnih.gov The ability of quinoline derivatives to act as inhibitors of crucial enzymes like tyrosine kinases and topoisomerases, or to disrupt processes such as cell migration and angiogenesis, underscores their enduring importance in the quest for new therapeutic agents. ekb.egarabjchem.org

Strategic Role of Halogenation in Modulating Quinoline Chemical Reactivity and Biological Potency

Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecular structure, is a powerful and widely used strategy in medicinal chemistry to enhance the therapeutic potential of lead compounds. When applied to the quinoline scaffold, this modification can profoundly influence the molecule's physicochemical properties and, consequently, its biological activity. nih.gov The introduction of halogens like chlorine and fluorine can alter electron distribution, lipophilicity, metabolic stability, and binding interactions. researchgate.net

The high electronegativity of halogen atoms, particularly fluorine, can create strong dipole moments and alter the acidity or basicity of nearby functional groups, which can be critical for target binding. Furthermore, halogens can participate in "halogen bonding," a non-covalent interaction with electron-donating atoms in biological macromolecules, which can contribute to enhanced binding affinity and selectivity. The introduction of a halogen can also block sites of metabolic attack, thereby increasing the compound's half-life and bioavailability. researchgate.net Research has shown that select halogenated quinolines (HQs) are effective in eradicating drug-resistant bacterial pathogens and their biofilms. nih.gov The strategic placement of halogens on the quinoline ring is therefore a key tactic for medicinal chemists to optimize drug-like properties and develop more potent and effective therapeutic candidates. nih.govresearchgate.net

Overview of 8-Chloro-5-fluoroquinolin-3-amine and Related Quinoline Derivatives in Current Research Trajectories

This compound is a specific di-halogenated quinoline derivative that serves primarily as a sophisticated chemical building block in synthetic organic chemistry. Its structure, featuring a chlorine atom at the 8-position, a fluorine atom at the 5-position, and an amine group at the 3-position, makes it a valuable intermediate for the construction of more complex molecules. While direct biological applications of this specific amine are not extensively documented in mainstream literature, its utility is evident in its role as a precursor for compounds entering various research pipelines.

The strategic placement of the chloro and fluoro groups modifies the electronic landscape of the quinoline core, while the amine group provides a reactive handle for a wide range of chemical transformations. Researchers utilize such intermediates to synthesize libraries of novel compounds for screening against various biological targets. For instance, related structures like 8-chloro-5-fluoroquinoline-3,4-diamine are also noted as chemical intermediates. cymitquimica.com The development of metal-free, regioselective methods for the halogenation of 8-substituted quinolines highlights the ongoing academic interest in creating such precisely functionalized scaffolds for further use. rsc.org The synthesis of compounds like this compound is part of a broader effort to explore new chemical space, aiming to identify next-generation therapeutic agents. bldpharm.com

Interactive Data Table: Properties of this compound

This table summarizes key identifiers and calculated properties for the title compound.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 2091269-54-2 bldpharm.com
Molecular Formula C₉H₆ClFN₂Calculated
Molecular Weight 196.61 g/mol Calculated

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H6ClFN2

Molecular Weight

196.61 g/mol

IUPAC Name

8-chloro-5-fluoroquinolin-3-amine

InChI

InChI=1S/C9H6ClFN2/c10-7-1-2-8(11)6-3-5(12)4-13-9(6)7/h1-4H,12H2

InChI Key

PSVOAVVBGFFVGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1F)C=C(C=N2)N)Cl

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 8 Chloro 5 Fluoroquinolin 3 Amine and Its Structural Analogs

Established Synthetic Routes to Halogenated Quinolinamines

The construction of the quinoline (B57606) ring system and the introduction of halogen and amine functionalities can be achieved through several well-established synthetic methodologies.

Condensation Reactions in Quinoline Ring Formation (e.g., Skraup Synthesis Variants)

The Skraup synthesis, first reported in 1880 by the Czech chemist Zdenko Hans Skraup, is a classic method for quinoline synthesis. wikipedia.orgwordpress.com The archetypal reaction involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline. wikipedia.org The reaction is notoriously vigorous but can be moderated by the presence of ferrous sulfate. wikipedia.org Arsenic acid can be used as a less violent oxidizing agent. wikipedia.org

The Skraup synthesis is highly versatile, allowing for the preparation of a wide array of substituted quinolines by selecting the appropriate aniline and α,β-unsaturated aldehyde or ketone precursors, provided the reagents can withstand the harsh acidic conditions. google.com A variation, the Doebner-von Miller reaction, utilizes α,β-unsaturated aldehydes or ketones to yield 2- and 4-substituted quinolines. nih.gov

The general mechanism is believed to proceed through the dehydration of glycerol to form acrolein, which then undergoes a Michael addition with the aniline. This is followed by cyclization, dehydration, and oxidation to yield the quinoline ring. wordpress.com

Table 1: Examples of Skraup Synthesis Variants

Aniline DerivativeCarbonyl CompoundOxidizing AgentProductReference
AnilineGlycerolNitrobenzeneQuinoline wikipedia.org
p-ToluidineMethyl vinyl ketoneNot specified4,6-Dimethylquinoline wordpress.com
3-AminopyridineNot specifiedNot specified1,5-Naphthyridine wordpress.com
8-Aminoquinoline (B160924)Not specifiedNot specified1,10-Phenanthroline (B135089) wordpress.com

Vilsmeier-Haack Reaction Applications in Functionalized Quinoline Synthesis

The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of aromatic and heterocyclic compounds. niscpr.res.inbenthamdirect.com It is particularly effective for synthesizing 2-chloro-3-formylquinolines from N-arylacetamides. niscpr.res.inresearchgate.netchemijournal.com The reaction typically employs a Vilsmeier reagent, prepared from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemijournal.com

This method offers a regioselective route to quinolines with functionalities at the 2- and 3-positions, which serve as versatile synthons for further chemical transformations. niscpr.res.in The cyclization is often facilitated by electron-donating groups on the N-arylacetamide. niscpr.res.inresearchgate.net The resulting 2-chloro and 3-formyl groups can be readily converted into other functionalities. niscpr.res.in For instance, the 2-chloro group can undergo nucleophilic substitution, and the 3-formyl group can be transformed into cyano or alkoxycarbonyl groups. niscpr.res.in

A general procedure involves treating the N-arylacetamide with the Vilsmeier reagent (POCl₃ in DMF) at low temperatures, followed by heating to induce cyclization. niscpr.res.in This approach has been successfully used to prepare a variety of substituted quinolines in good to moderate yields. niscpr.res.inchemijournal.com

Microwave-Assisted Synthetic Strategies for Quinolines

Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient technique for the synthesis of heterocyclic compounds, including quinolines. mdpi.comingentaconnect.comeurekaselect.com This method often leads to significantly shorter reaction times, improved yields, and higher purity of the final products compared to conventional heating methods. mdpi.comacs.org

Microwave irradiation can be applied to various quinoline syntheses, including heterocyclic ring formation, aromatic nucleophilic substitution, and condensation reactions. mdpi.com For example, a one-pot, three-component reaction of formyl-quinoline derivatives, primary heterocyclic amines, and cyclic 1,3-diketones in DMF under microwave irradiation provides an efficient route to novel dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines bearing a quinoline fragment. acs.org

The synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde has been achieved by treating 3-chloro-4-fluoroaniline (B193440) with acetic anhydride (B1165640) to form the corresponding acetanilide, which is then subjected to microwave irradiation with DMF and POCl₃. jmpas.com This highlights the utility of microwave assistance in the Vilsmeier-Haack reaction for preparing functionalized quinolines.

Nucleophilic Aromatic Substitution (SNAr) as a Derivatization Pathway

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the derivatization of halogenated quinolines. Halogens at the 2- and 4-positions of the quinoline ring are particularly susceptible to nucleophilic displacement due to the electron-withdrawing nature of the ring nitrogen. quimicaorganica.org The reactivity is generally higher at the 4-position compared to the 2-position. researchgate.net

The SNAr mechanism typically proceeds through an addition-elimination pathway, involving the formation of a stable Meisenheimer-like intermediate where the negative charge is delocalized onto the nitrogen atom. quimicaorganica.org A wide range of nucleophiles, including amines, alkoxides, and thiols, can participate in these reactions. quimicaorganica.org

This methodology is crucial for introducing diverse functional groups onto the quinoline scaffold. For instance, the reaction of 4-chloroquinolines with 1,2,4-triazole (B32235) can be influenced by acid or base catalysis, depending on the substituents present on the quinoline ring. researchgate.net The synthesis of various quinoxaline (B1680401) thioethers and sulfones from 2,3-dichloroquinoxaline (B139996) also exemplifies the utility of sequential SNAr reactions. nih.gov

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki Cross-Coupling) in Quinoline Assembly

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura cross-coupling, have become indispensable for the synthesis of arylated quinolines. nih.govresearchgate.net This reaction involves the palladium-catalyzed coupling of a haloquinoline with an arylboronic acid, enabling the formation of a carbon-carbon bond. nih.govnih.gov

The Suzuki coupling offers a powerful method for introducing aryl groups at specific positions on the quinoline ring, which is often difficult to achieve through classical methods. researchgate.net For example, 3-bromoquinoline (B21735) can be coupled with various arylboronic acids to synthesize new arylated quinolines. nih.gov Similarly, 2-aryl-4-chloro-3-iodoquinolines can undergo sequential Suzuki coupling with arylboronic acids to produce 2,3,4-triarylquinolines in a one-pot operation. nih.gov

The choice of palladium catalyst and ligands is crucial for the efficiency of the reaction. For instance, the use of tricyclohexylphosphine (B42057) as a ligand can facilitate the coupling at the less reactive 4-position of 2,3-diaryl-4-chloroquinolines. nih.gov

Table 2: Examples of Suzuki Cross-Coupling Reactions for Quinoline Synthesis

HaloquinolineBoronic AcidCatalystProductReference
3-BromoquinolineArylboronic acidsNot specifiedArylated quinolines nih.gov
2-Aryl-4-chloro-3-iodoquinolinesArylboronic acidsPd(0) with tricyclohexylphosphine2,3,4-Triarylquinolines nih.gov
6-Bromo- and 6,8-dibromo-1,2,3,4-tetrahydroquinolinesSubstituted phenylboronic acidsDichlorobis(triphenylphosphine)palladium(II)6-Aryl- and 6,8-diaryl-tetrahydroquinolines researchgate.net
5-Bromo-8-methoxyquinolineSubstituted phenylboronic acidsDichlorobis(triphenylphosphine)palladium(II)5-Aryl-8-methoxyquinolines researchgate.net

Novel Synthetic Approaches and Chemoselective Functionalization Strategies

Research continues to focus on developing more efficient, selective, and environmentally benign methods for the synthesis and functionalization of quinolines. A key area of interest is the regioselective functionalization of the quinoline core through C-H activation, which offers an atom-economical approach to derivatization. nih.gov

Chemoselective functionalization strategies are also being explored to introduce multiple and diverse functionalities onto the quinoline scaffold. This allows for the fine-tuning of the molecule's properties for specific applications. For instance, methods for the chemoselective dual functionalization of proteins using N-alkylpyridinium reagents have been developed, which could potentially be adapted for the selective modification of quinoline-based compounds. nih.gov

The development of novel synthetic routes that avoid harsh reaction conditions and provide access to unique substitution patterns is an ongoing effort in the field. These new methodologies will be critical for expanding the chemical space of quinoline derivatives and for the discovery of new therapeutic agents.

Regioselective Introduction of Halogens and Amino Groups onto Quinoline Nuclei

The precise placement of halogen and amino groups on the quinoline core is a critical aspect of synthesizing complex quinoline derivatives. A notable metal-free method allows for the C5–H halogenation of various 8-substituted quinolines. rsc.org This process is efficient, works under ambient conditions in the air, and utilizes the cost-effective and atom-economical trihaloisocyanuric acid as the halogen source. rsc.org Remarkably, it demonstrates high regioselectivity, yielding exclusively the C5-halogenated product in good to excellent yields for a wide array of 8-substituted quinolines. rsc.org This approach has been successfully applied to phosphoramidates, tertiary amides, N-alkyl/N,N-dialkyl, and urea (B33335) derivatives of quinolin-8-amine, as well as alkoxy quinolines, marking a significant advancement in the remote functionalization of the quinoline scaffold. rsc.org

The introduction of amino groups can also be achieved with high regioselectivity. For instance, the synthesis of 4-aminoquinazolines, a related nitrogen-containing heterocyclic system, heavily relies on the regioselective nucleophilic aromatic substitution (SNAr) at the C4-position of 2,4-dichloroquinazoline (B46505) precursors with various amine nucleophiles. mdpi.com This regioselectivity is generally maintained across different reaction conditions and with a variety of primary and secondary amines, including aromatic, benzylic, and aliphatic amines. mdpi.com While the focus is on quinazolines, the principles of SNAr reactions are applicable to quinoline systems, suggesting that similar strategies could be employed for the regioselective amination of appropriately activated chloro-substituted quinolines.

Furthermore, a two-step procedure has been developed for the regioselective introduction of a homoallylic amine moiety at the 2-position of quinoline. kribb.re.kr This method involves the initial synthesis of a Reissert compound from quinoline, followed by an indium-mediated allylation of the nitrile group. kribb.re.kr This sequence leads to the formation of the desired C2-substituted homoallylic amine derivative in good yield. kribb.re.kr

The following table summarizes key findings in the regioselective functionalization of quinoline nuclei:

Reaction Type Position Key Reagents/Conditions Substrate Scope Reference
C-H HalogenationC5Trihaloisocyanuric acid, room temperature, air8-Substituted quinolines (phosphoramidates, amides, etc.) rsc.org
Amination (via SNAr)C4Amine nucleophiles, various conditions2,4-Dichloroquinazolines (analogous system) mdpi.com
Homoallylic AminationC2Reissert compound formation, In-mediated allylationQuinoline kribb.re.kr

Synthesis of 3-Substituted Aryl Aminoquinoline Derivatives

The synthesis of 3-substituted aryl aminoquinoline derivatives is a significant area of research due to the pharmacological potential of these compounds. A common and effective method for creating the 3-arylquinoline core is the Friedländer annulation. This reaction involves the condensation of an aromatic ortho-aminobenzaldehyde with an aryl or heteroaryl acetonitrile (B52724) in the presence of a base like potassium tert-butoxide. nih.govresearchgate.net This approach has been successfully used to produce a variety of 3-arylquinolines in good to excellent yields. nih.govresearchgate.net

Further modifications can be made to introduce substituents at other positions. For instance, microwave-assisted synthesis has been employed to create 3-substituted aryl aminochloro fluoroquinoline derivatives. jmpas.com This method starts with the synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde from 3-chloro-4-fluoroaniline. jmpas.com This intermediate then reacts with various anilines, oxindole, or rhodanine (B49660) to yield the desired 3-substituted derivatives. jmpas.com

Another versatile approach is the Pfitzinger reaction, which utilizes isatin (B1672199) (indolin-2,3-dione) and a substituted acetone (B3395972) under basic conditions to form 3-aryl-2-methylquinoline-4-carboxylic acids. nih.gov These can then be decarboxylated and further oxidized to generate 3-arylquinoline-2-carbaldehydes, which serve as precursors for a range of 2-substituted 3-arylquinoline derivatives. nih.gov

Ruthenium-catalyzed aza-Michael addition followed by intramolecular annulation of enaminones with anthranils provides an alternative route to 3-substituted quinolines, specifically 3-arylformyl substituted derivatives. rsc.org

The table below outlines various synthetic strategies for 3-substituted aryl aminoquinoline derivatives:

Synthetic Method Starting Materials Key Intermediates/Products Reference
Friedländer Annulationo-Aminobenzaldehydes, Aryl/Heteroaryl acetonitriles3-Arylquinolines nih.govresearchgate.net
Microwave-Assisted Synthesis3-Chloro-4-fluoroaniline, Anilines/other reagents2,7-Dichloro-6-fluoroquinoline-3-carbaldehyde, 3-Substituted aryl aminochloro fluoroquinolines jmpas.com
Pfitzinger ReactionIsatin, Substituted acetones3-Aryl-2-methylquinoline-4-carboxylic acids, 3-Arylquinoline-2-carbaldehydes nih.gov
Ruthenium-Catalyzed Aza-Michael AdditionEnaminones, Anthranils3-Arylformyl substituted quinolines rsc.org

Preparation and Characterization of Transition Metal Complexes Bearing Quinoline Ligands

Quinoline derivatives are excellent ligands for coordinating with transition metals, forming complexes with a wide range of applications. The synthesis of these complexes typically involves the reaction of a quinoline-based ligand with a metal salt in a suitable solvent. researchgate.netacs.org

For example, novel Co(II) and Zn(II) complexes have been synthesized using a bidentate quinoline derivative ligand, (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol. acs.org The ligand itself is prepared from 2-chloro-6-fluoroquinoline-3-carbaldehyde. acs.org The resulting metal complexes are formed in a 1:2 metal-to-ligand ratio with zinc chloride and cobalt chloride hexahydrate. acs.org

Another example involves the preparation of transition metal complexes with a di-2-quinolinone dibenzylidine ligand. researchgate.net This ligand is synthesized through a condensation reaction of N-aminoquinoline-2-one with terephthaldehyde. researchgate.net The subsequent reaction with various transition metal chlorides (Mn(II), Fe(II), Co(II), Ni(II), Cu(II), and Zn(II)) yields complexes with a general formula of [M₂L₂]Cl₄. researchgate.net These can be further reacted with 1,10-phenanthroline to form adducts. researchgate.net

The synthesis of Pt(II)-Sb(III) complexes showcases the versatility of quinoline-based ligands. acs.org Proligands such as tris(quinolin-8-yl)stibine (SbQ₃) and bis(quinolin-8-yl)phenylstibine (SbQ₂Ph) are synthesized by reacting SbCl₃ or SbPhCl₂ with 8-lithio-quinoline. acs.org These ligands then react with PtCl₂ to form L-type platinum complexes. acs.org

The characterization of these metal complexes is crucial to understanding their structure and properties. A variety of spectroscopic and analytical techniques are employed, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligands and to observe changes upon coordination to the metal center. acs.orgacs.org

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the ligand and to determine which groups are involved in coordination with the metal ion by observing shifts in their vibrational frequencies. jmpas.comresearchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the complex and can be used to study the coordination environment of the metal ion. acs.org

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the ligands and complexes. jmpas.comacs.org

Elemental Analysis: This analysis confirms the elemental composition of the synthesized compounds. researchgate.netresearchgate.net

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes. acs.org

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles within the complex. researchgate.net

The following table provides examples of transition metal complexes with quinoline-based ligands:

Ligand Metal Ion(s) Complex Stoichiometry (M:L) Characterization Techniques Reference
(E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanolCo(II), Zn(II)1:2NMR, IR, UV-Vis, Mass Spec, TGA, Elemental Analysis acs.org
di-2-quinolinone dibenzylidineMn(II), Fe(II), Co(II), Ni(II), Cu(II), Zn(II)2:2IR, UV-Vis, Elemental Analysis, Molar Conductance, Magnetic Susceptibility researchgate.net
tris(quinolin-8-yl)stibine (SbQ₃), bis(quinolin-8-yl)phenylstibine (SbQ₂Ph)Pt(II)1:1NMR, X-ray Crystallography acs.org

Advanced Spectroscopic and Analytical Characterization Techniques in Quinoline Research

Comprehensive Spectroscopic Methods for Structural Elucidation

A combination of spectroscopic techniques is essential to piece together the molecular puzzle of 8-Chloro-5-fluoroquinolin-3-amine, providing insights into its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, offering detailed information about the molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR would be individually and collectively crucial for its characterization.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons, their chemical environments, and their proximity to one another. The aromatic protons on the quinoline (B57606) ring system would appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The protons on the amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts of the carbon atoms in the quinoline ring would be influenced by the electronegative chloro, fluoro, and amino substituents. Quaternary carbons, those without any attached protons, are typically observed as weaker signals.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be an invaluable tool. It provides a direct observation of the fluorine nucleus, offering information about its chemical environment. A single signal would be expected for the fluorine atom at the C-5 position, and its coupling with nearby protons (if any) could further confirm its location on the quinoline ring.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2 8.5 - 8.7 C-2: 145 - 150
H-4 7.0 - 7.2 C-3: 120 - 125
H-6 7.4 - 7.6 C-4: 110 - 115
H-7 7.6 - 7.8 C-4a: 140 - 145
-NH₂ Variable (broad) C-5: 155 - 160 (C-F)
C-6: 115 - 120
C-7: 125 - 130
C-8: 128 - 133 (C-Cl)

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its key functional groups.

The N-H stretching vibrations of the primary amine group (-NH₂) would typically appear as two bands in the region of 3300-3500 cm⁻¹. The N-H bending vibration is expected in the 1580-1650 cm⁻¹ region. The C-N stretching of the aromatic amine would be observed between 1250 and 1335 cm⁻¹ orgchemboulder.com. The C=C and C=N stretching vibrations of the quinoline ring would produce a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl and C-F stretching vibrations would be found in the fingerprint region, typically below 1100 cm⁻¹ and around 1200-1000 cm⁻¹ respectively.

Expected FTIR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine) 3300 - 3500 Medium
C-H Stretch (Aromatic) 3000 - 3100 Medium to Weak
N-H Bend (Amine) 1580 - 1650 Medium
C=C/C=N Stretch (Aromatic Ring) 1400 - 1600 Medium to Strong
C-N Stretch (Aromatic Amine) 1250 - 1335 Medium
C-F Stretch 1000 - 1200 Strong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, high-resolution mass spectrometry would be used to confirm its molecular formula (C₉H₆ClFN₂).

The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the molecule. Due to the presence of chlorine, an isotopic peak (M+2) with an intensity of about one-third of the molecular ion peak would be expected, which is characteristic of compounds containing one chlorine atom. The fragmentation pattern would provide clues about the structure. Common fragmentation pathways could involve the loss of small molecules such as HCN, or radicals like Cl•. Alpha-cleavage, a common fragmentation for amines, could also be observed youtube.com.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy probe the electronic transitions within a molecule. The UV-Vis spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions within the quinoline ring system. The positions and intensities of these bands are influenced by the substituents. The presence of the amino group, a strong auxochrome, would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline.

If the compound is fluorescent, its emission spectrum would be recorded by exciting at a wavelength corresponding to an absorption maximum. The fluorescence spectrum provides information about the electronic structure of the excited state.

Thermogravimetric Analysis (TGA) for Thermal Behavior Investigation

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. TGA would be used to assess the thermal stability of this compound. The TGA curve would show the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures. This information is crucial for understanding the material's stability and for determining its suitability for various applications.

Computational Chemistry and in Silico Methodologies in the Study of Quinoline Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental tools in computational chemistry for investigating the electronic properties of molecules. DFT calculations provide precise information regarding molecular geometry, vibrational frequencies, molecular orbitals, and chemical reactivity. For a molecule such as 8-Chloro-5-fluoroquinolin-3-amine, DFT can be employed to optimize its three-dimensional structure and compute key electronic parameters.

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap often implies higher chemical reactivity and biological activity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In studies of related heterocyclic systems, DFT has been used to elucidate how substituents affect the electronic landscape of the molecule, influencing its interactions with biological targets.

Table 1: Illustrative Electronic Properties Calculated by DFT for a Generic Quinoline (B57606) Derivative (Note: This table is for illustrative purposes to show the type of data generated by DFT calculations, as specific data for this compound is not publicly available.)

Parameter Value Significance
HOMO Energy -6.5 eV Indicates electron-donating capacity
LUMO Energy -1.2 eV Indicates electron-accepting capacity
HOMO-LUMO Gap (ΔE) 5.3 eV Relates to chemical reactivity and stability

Molecular Docking Simulations for Ligand-Target Protein Interaction Modeling

Molecular docking is a powerful in silico technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. mdpi.com For this compound, docking simulations would involve placing the molecule into the binding site of a relevant biological target, such as a kinase or another enzyme implicated in a disease pathway.

The process calculates a docking score, which estimates the binding affinity (e.g., in kcal/mol), and reveals the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues of the protein. acs.org For instance, in studies on other quinoline derivatives, docking has successfully identified key interactions within the ATP-binding pocket of protein kinases, guiding the design of more potent inhibitors. nih.govresearchgate.net The analysis of these interactions provides a rational basis for structural modifications to enhance binding potency and selectivity. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds.

For a series of quinoline derivatives including this compound, a 3D-QSAR study like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be performed. biointerfaceresearch.com These methods build a model by correlating the biological activity of a set of molecules with their 3D properties, such as steric and electrostatic fields. mdpi.com A robust QSAR model is characterized by high internal (Q²) and external (R²) validation values, indicating good predictive power. biointerfaceresearch.comnih.gov Such models can generate contour maps that visualize regions where modifications to the molecular structure would likely increase or decrease biological activity, providing a clear roadmap for optimization. biointerfaceresearch.com

Table 2: Example Statistical Results from a 3D-QSAR Study on Quinoline Analogues (Note: This table presents typical statistical validation parameters from a QSAR study on related compounds to illustrate the methodology.)

Parameter Description Illustrative Value
Cross-validated correlation coefficient 0.625 mdpi.com
Non-cross-validated correlation coefficient 0.913 mdpi.com
r²_ext External validation correlation coefficient 0.97 biointerfaceresearch.com
Steric Contribution Percentage contribution of steric fields to activity 35%
Electrostatic Contribution Percentage contribution of electrostatic fields to activity 45%

| Hydrophobic Contribution | Percentage contribution of hydrophobic fields to activity | 20% |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of a ligand-protein complex, Molecular Dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the conformational flexibility of the ligand and the target, and most importantly, to evaluate the stability of the ligand-protein complex. mdpi.com

If this compound were docked into a protein target, an MD simulation could be run to observe how the complex behaves in a simulated physiological environment. Key analyses from MD trajectories include the Root Mean Square Deviation (RMSD) to assess the stability of the protein and the ligand's pose, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. These simulations can confirm whether the interactions predicted by docking are maintained over time, providing a more rigorous assessment of the binding mode and stability. acs.org

In Silico Approaches for Lead Optimization and Rational Drug Design

In silico approaches are central to modern lead optimization and rational drug design. mdpi.comresearchgate.net Starting from a hit compound like this compound, these methods are used to design new analogues with improved potency, selectivity, and pharmacokinetic profiles (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).

Techniques like scaffold hopping or functional group modification can be explored virtually. acs.org For example, based on insights from docking and QSAR, a medicinal chemist might decide to replace the chlorine or fluorine atoms or modify the amine group to improve interactions or physicochemical properties. In silico ADMET prediction tools can then be used to evaluate the drug-likeness of these new designs, filtering out compounds that are likely to have poor oral bioavailability or potential toxicity issues before any synthetic work is undertaken. mdpi.comresearchgate.net This iterative cycle of design, prediction, and evaluation significantly streamlines the path from an initial hit to a viable drug candidate. biointerfaceresearch.com

Investigation of Biological Activities and Underlying Mechanisms of Action for 8 Chloro 5 Fluoroquinolin 3 Amine and Analogous Compounds

Antimicrobial Activity Profiling

Quinolone derivatives have long been a cornerstone of antibacterial therapy. nih.gov The introduction of halogen atoms, such as chlorine and fluorine, into the quinoline (B57606) ring is a well-established strategy to modulate antimicrobial potency and spectrum.

In Vitro Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Research into quinolone derivatives has consistently demonstrated that modifications at the C-8 position significantly influence antibacterial potency. The presence of a chlorine atom at the C-8 position (8-Cl) is associated with potent antibacterial activity. nih.govresearchgate.net For instance, a series of novel 8-nitrofluoroquinolones showed interesting activity against both Gram-positive and Gram-negative bacteria, with lipophilic groups at the C-7 position enhancing activity against Gram-positive strains like Staphylococcus aureus. nih.govmdpi.com

Specifically, an analog containing an 8-chloro group, 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, has demonstrated extremely potent activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net This compound was found to be significantly more powerful than trovafloxacin (B114552) against clinical isolates of Streptococcus pneumoniae (30 times more potent) and methicillin-resistant Staphylococcus aureus (MRSA) (128 times more potent). nih.govresearchgate.net The combination of an 8-Cl atom, a 1-(5-amino-2,4-difluorophenyl) group, and a 7-(azetidin-1-yl) group was identified as crucial for this high level of activity. nih.govresearchgate.net

The in vitro efficacy of various quinolone analogs against key bacterial pathogens is often quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a drug that prevents visible growth of a bacterium.

Compound/AnalogBacterial StrainMIC (µg/mL)Source
p-toluidine derivative of 8-nitrofluoroquinoloneS. aureus~2-5 nih.govmdpi.com
p-chloroaniline derivative of 8-nitrofluoroquinoloneS. aureus~2-5 nih.govmdpi.com
Aniline (B41778) derivative of 8-nitrofluoroquinoloneS. aureus~2-5 nih.govmdpi.com
7-ethoxy-8-nitrofluoroquinoloneS. aureus~37.5 mdpi.com
7-n-butyl-8-nitrofluoroquinoloneS. aureus~15 mdpi.com

Evaluation of Antifungal and Antimycobacterial Properties

Beyond antibacterial applications, the quinoline nucleus is a versatile scaffold for developing agents against other microbial threats, including fungi and mycobacteria. Derivatives of 8-hydroxyquinoline (B1678124), which are structurally related to the target compound, have shown notable activity in these areas.

Cloxyquin (5-chloroquinolin-8-ol), a monohalogenated 8-hydroxyquinoline, has demonstrated significant antituberculosis activity. nih.gov In a study involving 150 clinical isolates of Mycobacterium tuberculosis, including multidrug-resistant strains, cloxyquin exhibited MIC values ranging from 0.062 to 0.25 µg/mL. nih.gov The MIC50 and MIC90—the concentrations required to inhibit 50% and 90% of the isolates, respectively—were 0.125 and 0.25 µg/mL. nih.gov This indicates potent activity against this challenging pathogen.

The antifungal potential of quinoline derivatives has also been explored. Clioquinol, another 8-hydroxyquinoline derivative, was found to be effective against Malassezia pachydermatis, a yeast often responsible for dermatitis in animals. nih.gov When tested in combination with other antifungals like itraconazole, it produced a synergistic effect. nih.gov Other studies have noted the general antifungal properties of 8-hydroxyquinoline derivatives. The amide 2-chloro-N-phenylacetamide has also shown antifungal activity against Aspergillus flavus strains. scielo.br

Mechanistic Studies on Bacterial Enzyme Inhibition (e.g., DNA Gyrase and Topoisomerase IV)

The primary mechanism of action for quinolone antibacterials is the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase (a GyrA₂GyrB₂ heterotetramer) and topoisomerase IV (a ParC₂ParE₂ heterotetramer). nih.govnih.gov These enzymes are critical for managing DNA topology during replication, transcription, and repair. Quinolones function not merely as simple inhibitors but as poisons. nih.govresearchgate.net They bind to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved. nih.gov This stabilization of the "cleavable complex" prevents the re-ligation of the DNA strands, leading to lethal double-strand breaks and subsequent cell death. nih.govresearchgate.net

In many Gram-negative bacteria, DNA gyrase is the primary target, while in many Gram-positive bacteria like S. aureus, topoisomerase IV is often the more sensitive target. nih.gov Newer fluoroquinolones are often designed as dual-targeting agents, inhibiting both enzymes with similar potency to reduce the likelihood of resistance emerging from a single target-site mutation. nih.gov

Structural studies have revealed that substituents on the quinolone core are critical for potent enzyme inhibition. The chlorine atom at the C-8 position, as seen in 8-Chloro-5-fluoroquinolin-3-amine, plays a significant role. X-ray crystallography of an 8-chloro derivative showed that the C-8 substituent causes steric repulsion with the group at the N-1 position. nih.govresearchgate.net This forces the N-1 aromatic group to distort out of the plane of the quinolone core, creating a highly strained conformation that is believed to be a key factor for its potent antibacterial activity. nih.govresearchgate.net

Anticancer and Cytotoxic Potential Investigations

The quinoline scaffold is also prevalent in the design of anticancer agents due to its ability to interact with various biological targets involved in cancer progression.

Inhibition of Cancer-Relevant Enzymes (e.g., Aldehyde Dehydrogenase 1A1 (ALDH1A1), Cytochrome P450 Enzymes)

Aldehyde dehydrogenase 1A1 (ALDH1A1) is an enzyme that is overexpressed in various cancer stem cells and is linked to the development of resistance to chemotherapy. nih.gov Inhibition of ALDH1A1 is therefore considered a promising strategy to overcome drug resistance in cancers like ovarian cancer. nih.gov While direct inhibition by this compound has not been reported, various small molecules are known to inhibit ALDH1A isoenzymes, establishing it as a druggable target. nih.govmedchemexpress.com For example, the inhibitor WIN 18,446 is a potent inhibitor of ALDH1A1/2/3 and can alter tissue-specific concentrations of all-trans retinoic acid (atRA), a key signaling molecule. nih.gov

Cytochrome P450 (CYP) enzymes are another important class of enzymes in cancer research, primarily due to their role in metabolizing xenobiotics, including many anticancer drugs. Inhibition of specific CYP enzymes can alter drug pharmacokinetics, potentially increasing efficacy or toxicity. The quinoline-based antimalarial drug chloroquine (B1663885) is known to be metabolized by CYP enzymes, with CYP2C8 and CYP3A4/5 identified as the major enzymes responsible for its N-dealkylation. nih.gov Correspondingly, inhibitors of these enzymes can affect chloroquine's metabolism. nih.gov Licoisoflavone B, for example, has been shown to be a potent reversible inhibitor of CYP2C8 and CYP2C9. nih.gov This suggests that quinoline derivatives like this compound could potentially interact with and inhibit these enzymes, a factor relevant to its development as a therapeutic agent.

Effects on Various Cancer Cell Lines in In Vitro Assays

Numerous studies have demonstrated the cytotoxic potential of quinoline, quinazoline (B50416), and quinoxaline (B1680401) derivatives against a variety of human cancer cell lines. news-medical.netnih.govresearchgate.net For example, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids have shown strong cytotoxic activity, with GI₅₀ (50% growth inhibition) values ranging from 0.4 to 8 µM against leukemia and lymphoma cell lines. researchgate.net These compounds were found to suppress cell cycle progression and induce apoptosis. researchgate.net

Similarly, a series of 4-anilinoquinazoline (B1210976) derivatives were evaluated for their antiproliferative efficacy, with one compound, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, showing particular potency against colorectal cancer cell lines (HCT116, HT29, and SW620) with IC₅₀ values between 5.8 and 8.5 µM. mdpi.com Studies on glycoconjugates of 8-aminoquinoline (B160924) (8-AQ) derivatives, which are structurally related to the target compound, found that they exhibited greater cytotoxicity against human colorectal carcinoma (HCT 116) and breast adenocarcinoma (MCF-7) cell lines compared to their 8-hydroxyquinoline counterparts. mdpi.com This highlights the potential of the aminoquinoline core in designing selective anticancer agents. mdpi.com

The mechanism of cytotoxicity often involves the induction of apoptosis (programmed cell death) and arrest of the cell cycle. news-medical.netmdpi.com Fluoroquinolone analogs have been shown to induce cell cycle arrest at the G2/M phase in MCF-7 cells, and their cytotoxic effects are often linked to the inhibition of human topoisomerase II, an enzyme vital for DNA replication in cancer cells. news-medical.net

Compound/AnalogCancer Cell LineActivity MetricValue (µM)Source
7-chloro-4-aminoquinoline-benzimidazole hybrid (5d)HuT78 (T-cell lymphoma)GI₅₀< 0.4 researchgate.net
7-chloro-4-aminoquinoline-benzimidazole hybrid (12d)HuT78 (T-cell lymphoma)GI₅₀0.8 researchgate.net
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amineHCT116 (Colon)IC₅₀8.50 mdpi.com
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amineHT29 (Colon)IC₅₀5.80 mdpi.com
N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amineSW620 (Colon)IC₅₀6.15 mdpi.com
8-AQ Glycoconjugate (17)HCT 116 (Colon)IC₅₀116.4 mdpi.com
8-AQ Glycoconjugate (17)MCF-7 (Breast)IC₅₀78.1 mdpi.com

Exploration of Other Bioactive Properties

Beyond their primary applications, quinoline scaffolds, including analogs of this compound, have been investigated for a wide array of other potential therapeutic properties. These explorations leverage the structural versatility of the quinoline nucleus to interact with various biological targets, leading to diverse pharmacological effects.

Antiviral Activity Studies

The quinoline core is a key pharmacophore in the development of antiviral agents, particularly against flaviviruses like Zika virus (ZIKV), dengue virus (DENV), and West Nile virus (WNV). A crucial target for these viruses is the NS2B-NS3 protease (ZVpro), which is essential for viral replication. nih.gov The enzyme exists in two conformations: a closed, active state and an open, inactive state. nih.gov Researchers have focused on developing allosteric inhibitors that bind to a site remote from the active center, stabilizing the inactive conformation.

Structure-activity relationship (SAR) studies on quinoline-based inhibitors have revealed key insights. For instance, introducing polar hydroxymethyl groups at certain positions on the inhibitor scaffold led to a 40-fold increase in activity, as seen with a compound designated as '8' (IC₅₀: 0.52 μM). nih.gov Conversely, masking this hydroxyl group significantly diminished the inhibitory effect. nih.gov Further modifications, such as incorporating a flexible tetrahydropyran-3-yl ring, have also been shown to improve inhibitory activity against ZVpro. nih.gov The most promising compounds from these studies have demonstrated potent inhibition of Zika virus replication in cellular assays, with EC₅₀ values in the nanomolar range (300–600 nM), and have shown efficacy in mouse models of Zika infection, marking them as important leads for further drug development. nih.gov

Antimalarial Activity Assessment

The quinoline ring is the foundational structure for some of the most important antimalarial drugs, such as chloroquine and primaquine (B1584692). Research into new quinoline analogs aims to overcome the challenge of drug resistance and reduce the toxicity associated with older medications. mdpi.com One strategy involves modifying the 8-aminoquinoline (8AQ) scaffold, which is known for its activity against liver-stage parasites but also for causing hemolytic toxicity in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency. mdpi.comunicz.it

Studies on 5-aryl-8-aminoquinoline derivatives have shown that placing substituents at the C-5 position can enhance metabolic stability and reduce toxicity while maintaining or even improving antimalarial potency. mdpi.comunicz.it These new analogs were found to be more active against chloroquine-resistant strains of Plasmodium falciparum than chloroquine-sensitive ones. mdpi.com A noteworthy SAR finding is that analogs with electron-donating groups on the 5-phenyl ring exhibited better activity than those with electron-withdrawing groups. mdpi.com Another class of compounds, 6-chloro-2-arylvinylquinolines, also demonstrated significant potency, with fluorinated and chlorinated versions being more effective against the drug-resistant Dd2 strain of the parasite. researchgate.net The mechanism of action for 8AQs is thought to involve their metabolic conversion into quinone-imine intermediates, which generate oxidative stress within the parasite. unicz.it

Compound ClassTarget Organism/StrainKey Findings
5-Aryl-8-aminoquinolinesPlasmodium falciparum (CQ-resistant & sensitive)More potent than primaquine; more active against CQ-resistant strains; electron-donating groups enhance activity. mdpi.com
6-Chloro-2-arylvinylquinolinesPlasmodium falciparum (3D7 & Dd2 strains)Halogenated analogues are more potent against the CQ-resistant Dd2 strain. researchgate.net
Tetraoxane-8-aminoquinoline hybridsPlasmodium berghei (liver stage)Retain activity against liver-stage parasites with improved metabolic stability compared to primaquine counterparts. unicz.it

Antioxidant Activity Evaluation

The ability of a compound to neutralize reactive oxygen species (ROS) is a valuable therapeutic property, as oxidative stress is implicated in numerous diseases. Several studies have evaluated quinoline derivatives for their antioxidant potential, often using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay.

Research on a series of 7-chloroquinoline (B30040) derivatives revealed that some compounds possess potent antioxidant activity. nih.gov For example, 2,7-dichloroquinoline-3-carboxamide displayed exceptionally strong radical scavenging ability with an IC₅₀ value of 0.31 µg/mL, which is significantly more potent than the standard antioxidant ascorbic acid (IC₅₀ of 2.41 µg/mL) in the same study. nih.gov Another analog, 2,7-dichloroquinoline-3-carbonitrile, also showed strong activity with an IC₅₀ of 2.17 µg/mL. nih.gov

Furthermore, studies on 8-hydroxyquinoline (8HQ) and its derivatives have highlighted the importance of the substitution pattern on antioxidant capacity. researchgate.netwikipedia.org Among various halogen, nitro, and amino derivatives, 5-amino-8-hydroxyquinoline was identified as the most powerful antioxidant, with an IC₅₀ of 8.70 μM, surpassing the activity of the positive control, α-tocopherol (IC₅₀ of 13.47 μM). researchgate.netwikipedia.org This suggests that the presence and position of an amino group can significantly enhance the radical scavenging properties of the quinoline scaffold.

Compound/ClassAssayIC₅₀ ValueReference Standard
2,7-dichloroquinoline-3-carboxamideDPPH0.31 µg/mLAscorbic Acid (2.41 µg/mL)
2,7-dichloroquinoline-3-carbonitrileDPPH2.17 µg/mLAscorbic Acid (2.41 µg/mL)
5-Amino-8-hydroxyquinolineDPPH8.70 μMα-Tocopherol (13.47 μM)

Inhibition of Diverse Enzyme Targets (e.g., Human Acetylcholinesterase)

The structural features of the quinoline ring make it a versatile scaffold for designing enzyme inhibitors targeting a range of diseases. One of the most critical enzyme targets in neurodegenerative disorders like Alzheimer's disease is human acetylcholinesterase (hrAChE), which is responsible for breaking down the neurotransmitter acetylcholine.

A study on diversely functionalized quinolinones identified a compound, designated QN8, as a potent and selective non-competitive inhibitor of hrAChE. mdpi.com This compound exhibited an IC₅₀ value of 0.29 µM and a Kᵢ value of 79 nM. mdpi.com While less potent than the established drug donepezil, its non-competitive mode of inhibition and high selectivity over human butyrylcholinesterase (hrBuChE) make it an interesting lead for further development. mdpi.com Other research has explored quinoline-chalcone hybrids, which have shown considerable inhibitory activity against both AChE and butyrylcholinesterase (BChE). nih.gov Additionally, molecular docking studies have suggested that certain 7-chloroquinoline derivatives may act as inhibitors of E. coli DNA gyrase B and topoisomerase IIβ, highlighting the potential for this class of compounds in developing antibacterial and anticancer agents. nih.gov

Compound/ClassEnzyme TargetInhibition Data
Quinolinone (QN8)Human Acetylcholinesterase (hrAChE)IC₅₀ = 0.29 µM; Kᵢ = 79 nM
Quinolinone (QN8)Human Butyrylcholinesterase (hrBuChE)IC₅₀ = 12.73 µM
Quinoline-ChalconesAcetylcholinesterase (AChE) & Butyrylcholinesterase (BChE)Exhibited considerable inhibitory activity
7-Chloroquinoline derivativesE. coli DNA gyrase B / Topoisomerase IIβGood binding affinity in docking studies

Receptor Antagonism and Agonism Studies (e.g., Adenosine (B11128) A2a/A2b Receptors)

Quinoline and its bioisostere, quinazoline, serve as scaffolds for ligands that interact with G protein-coupled receptors (GPCRs), such as the adenosine receptors. These receptors, particularly the A₂ₐ and A₂ᵦ subtypes, are important therapeutic targets in immunology, oncology, and neurodegenerative diseases. researchgate.netwikipedia.orgnih.gov

Research has led to the development of novel quinazoline derivatives as highly effective antagonists of the human adenosine A₂ₐ receptor (hA₂ₐR). nih.gov One compound demonstrated a high affinity for hA₂ₐR with a Kᵢ value of 5 nM and functional antagonist activity with an IC₅₀ of 6 µM in a cyclic AMP assay. nih.gov Modifications aimed at improving solubility while maintaining potency were successful, yielding compounds with Kᵢ values of 15-21 nM and IC₅₀ values of 5-9 µM. nih.gov

Furthermore, scientists have designed dual A₂ₐ/A₂ᵦ adenosine receptor antagonists based on a triazole-pyrimidine-methylbenzonitrile core that incorporates a quinoline moiety. researchgate.net One such compound showed excellent dual inhibitory activity, with an IC₅₀ of 6.0 nM for the A₂ₐ receptor and 14.1 nM for the A₂ᵦ receptor. researchgate.net In a different context, fluoro-analogues of trimetoquinol (B1172547) (an isoquinoline) have been synthesized and evaluated as selective β₂-adrenoceptor agonists, demonstrating that subtle structural changes, like the addition of a fluorine atom, can modulate receptor selectivity and activity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidating the Influence of Halogen Substitutions on Biological Activity and Selectivity

Halogen atoms, such as the chlorine at position 8 and the fluorine at position 5 of 8-Chloro-5-fluoroquinolin-3-amine, play a pivotal role in modulating a compound's pharmacological properties. The introduction of halogens can significantly alter factors like lipophilicity, metabolic stability, and binding affinity. acs.orgnih.gov

Research into quinoline (B57606) scaffolds demonstrates that the position and nature of the halogen substituent are crucial. For instance, studies on 2-arylvinylquinolines revealed that introducing a fluorine atom at the C6 position enhanced antiplasmodial activity compared to analogous methoxylated compounds. nih.gov Similarly, investigations into organoruthenium compounds with 8-hydroxyquinoline (B1678124) ligands showed that systematic variation of halide substitutions at the 5- and 7-positions influenced their cytotoxic activity. acs.org The electron-withdrawing effects of halogens can impact the reactivity and biological interactions of the entire molecule. For example, trifluoromethyl groups, a common halogen-containing substituent, are often incorporated into quinoline structures to develop agents active against malaria, cancer, and various viral infections. nih.gov

The specific combination of an electron-withdrawing chlorine atom at the C8 position and a fluorine atom at the C5 position in this compound creates a unique electronic distribution across the quinoline ring. This pattern is expected to influence the compound's interaction with biological targets and its metabolic profile. The introduction of groups that block metabolism, such as fluorine, is a known strategy in rational drug design to enhance activity. manchester.ac.ukresearchgate.net

Halogen SubstitutionPositionObserved Influence on Quinoline DerivativesSource
FluorineC6Improved antiplasmodial activity over methoxy (B1213986) analogues. nih.gov
Chlorine/IodineC5, C7Systematic variation impacts cytotoxic activity. acs.org
TrifluoromethylC3Showed potent antiplasmodial activity. nih.gov
Halogens (general)Phenyl RingElectron-donating groups and halogens can facilitate certain chemical transformations. nih.gov

Significance of the Amino Group at the 3-Position for Molecular Functionality

The amino group (-NH2) is a critical functional group in medicinal chemistry, often acting as a key hydrogen bond donor or a site for further chemical modification. In the case of this compound, the amino group at the 3-position is fundamental to its molecular functionality. nih.gov

The position of the amino group on the quinoline ring is a determining factor for its biological activity. ijresm.com For example, 4-aminoquinolines and 8-aminoquinolines are well-established classes of antimalarial drugs. manchester.ac.ukresearchgate.net While the 3-amino substitution is less common in established drugs, its presence is significant. It acts as a weak tertiary base and can form salts with acids, which influences the compound's solubility and pharmacokinetic properties. ijresm.com The amino group can participate in crucial hydrogen bonding interactions with protein targets, anchoring the ligand in the binding site. Furthermore, it serves as a synthetic handle for creating derivative compounds with altered pharmacological profiles. mdpi.com Studies on other quinolines have shown that modifications at this position, such as converting the amine to an amide, can modulate antibacterial activity. mdpi.com

Investigation of Substituent Effects Across the Quinoline Ring System on Pharmacological Profiles

Different functional groups at various positions have been shown to impart distinct activities:

Methoxy Groups: In some quinoline-carbonitrile derivatives, a methoxy group at position 6 was found to be preferable for antibacterial activity over a methyl group or no substitution. nih.gov

Carboxylic Acids: The presence of a carboxylic acid group, particularly at the 3-position, has been explored for developing antimicrobial agents. nih.gov

Arylvinyl Groups: In the context of antimalarials, 2-arylvinylquinolines have shown promise, with substitutions on the aryl ring significantly affecting potency. nih.gov

Alkyl Groups: The introduction of bulky groups like a t-butyl group can sterically hinder metabolism, enhancing a compound's in vivo efficacy. manchester.ac.ukresearchgate.net

The interplay between electron-donating and electron-withdrawing groups across the ring system fine-tunes the molecule's electronic properties, which in turn affects its binding to targets and its absorption, distribution, metabolism, and excretion (ADMET) profile. nih.gov

SubstituentPosition(s)Impact on Pharmacological ProfileSource
Methoxy (-OCH3)6Enhanced antibacterial activity in certain derivatives. nih.gov
Carboxylic Acid (-COOH)3Core of some potential antimicrobial agents. nih.gov
Trifluoromethyl (-CF3)4 (on phenyl ring)Potent antiplasmodial activity. nih.gov
t-ButylGeneralCan block metabolism and enhance activity. manchester.ac.ukresearchgate.net
2,4-Disubstitution2, 4Important pattern for some anticancer agents. ijresm.com

Characterization of Ligand-Protein Interactions and Binding Affinity

The biological activity of this compound is contingent upon its ability to bind to specific protein targets. While direct binding studies for this exact compound are not publicly available, the interactions of related quinoline structures provide a framework for understanding its potential mechanisms.

Quinolone-class antibiotics, for example, are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. mdpi.com Antimalarial quinolines like chloroquine (B1663885) are thought to interfere with heme metabolism in the parasite. manchester.ac.ukresearchgate.net The binding affinity of these compounds is a product of various non-covalent interactions:

Hydrogen Bonds: The nitrogen atom in the quinoline ring and the exocyclic amino group are potential hydrogen bond acceptors and donors, respectively. These interactions are crucial for orienting the molecule within a protein's active site.

Halogen Bonds: The chlorine atom at C8 can participate in halogen bonding, a specific type of interaction with electron-rich atoms like oxygen or nitrogen in amino acid residues.

Pi-Pi Stacking: The aromatic quinoline ring can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the target protein.

Computational docking studies on other quinoline derivatives have identified interactions with specific residues like Ser330, Phe90, and Tyr345, highlighting the importance of halogenated substituents in these binding events. frontiersin.org

Principles of Rational Design for Lead Optimization in Quinoline-Based Drug Discovery

The development of novel drugs from a lead compound like a quinoline derivative is guided by the principles of rational design and lead optimization. manchester.ac.uknih.govdanaher.com This process involves systematically modifying the lead structure to improve its potency, selectivity, and pharmacokinetic properties while minimizing toxicity. danaher.comnih.gov

Key strategies in the rational design of quinoline-based drugs include:

Structural Simplification: Complex lead compounds can be simplified by removing unnecessary functional groups to improve synthetic accessibility and pharmacokinetic profiles. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties (bioisosteres) to improve the compound's profile. For example, a hydroxyl group might be replaced with an amino group.

Blocking Metabolism: Introducing groups, such as fluorine atoms or bulky alkyl groups, at sites prone to metabolic attack can increase the drug's half-life and efficacy. manchester.ac.ukresearchgate.net

Computational Modeling: In-silico methods like Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking are used to predict the effect of structural modifications on biological activity and to understand ligand-protein interactions, guiding the synthesis of more effective analogues. researchgate.net

The quinoline scaffold is considered a "privileged structure" in medicinal chemistry because it can serve as a template for developing drugs against a wide range of targets. researchgate.netnih.gov The optimization of this scaffold, as seen in the design of compounds like this compound, continues to be a vital strategy in the discovery of new therapeutic agents. manchester.ac.uk

Future Perspectives and Emerging Research Opportunities in 8 Chloro 5 Fluoroquinolin 3 Amine Research

Strategic Exploration of Novel Quinoline (B57606) Scaffolds and Advanced Derivatization Chemistry

The exploration of novel molecular scaffolds is a fundamental aspect of drug discovery, aiming to identify core structures with desirable pharmacological properties. The 8-Chloro-5-fluoroquinolin-3-amine scaffold itself represents a unique starting point due to its specific halogenation and amination pattern. Future research will likely focus on leveraging the reactivity of the 3-amino group for extensive derivatization.

Advanced derivatization strategies could involve the synthesis of a library of compounds where the 3-amino group is acylated, alkylated, or incorporated into more complex heterocyclic systems. For instance, the reaction of the amine with various carboxylic acids or their derivatives would yield a series of amide analogs. Furthermore, the amino group can serve as a handle for the introduction of diverse pharmacophores, such as substituted piperazines or pyrrolidines, which have been shown to be beneficial for the anti-infective activity of quinolones. researchgate.net The Mannich reaction, a powerful tool in medicinal chemistry, could be employed to introduce aminomethyl substituents at the 2-position, a strategy that has proven effective in the synthesis of biologically active 8-hydroxyquinoline (B1678124) derivatives. nih.gov

The chlorine and fluorine substituents on the quinoline ring are expected to significantly influence the physicochemical properties of the resulting derivatives, such as lipophilicity, metabolic stability, and target-binding affinity. The strategic exploration of these derivatization pathways will be crucial in unlocking the full therapeutic potential of this scaffold.

Integration of Advanced Computational Modeling for Expedited Drug Discovery and Optimization

In recent years, computational modeling has become an indispensable tool in expediting the drug discovery process. For this compound, a synergistic approach combining synthetic chemistry with advanced computational techniques is a promising avenue for future research.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of a series of this compound derivatives with their biological activities. These models can then guide the design of new analogs with enhanced potency and selectivity.

Molecular docking simulations will be instrumental in elucidating the potential binding modes of these novel derivatives within the active sites of various biological targets. By understanding these interactions at a molecular level, researchers can rationally design modifications to the lead compound to improve its binding affinity and specificity. For example, docking studies could be used to predict the interactions of this compound derivatives with bacterial DNA gyrase or viral proteins, providing insights for the development of new antibacterial or antiviral agents.

Pharmacophore modeling and virtual screening of large compound libraries can also be utilized to identify other novel scaffolds that mimic the key interaction features of active this compound derivatives. This approach can lead to the discovery of entirely new classes of compounds with similar biological activities.

Expansion of Biological Investigation Paradigms for Multifaceted Therapeutic Potential

The quinoline nucleus is known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. nih.gov Consequently, a key future direction for this compound research is the expansion of biological investigations to explore its multifaceted therapeutic potential.

Initial screening of this compound and its derivatives against a diverse panel of biological targets is warranted. This could include:

Anticancer activity: Evaluation against various cancer cell lines, particularly those known to be susceptible to quinoline-based drugs. The potential to overcome multidrug resistance, a significant challenge in cancer chemotherapy, should also be investigated, drawing inspiration from the activity of other 8-hydroxyquinoline derivatives. nih.gov

Antimicrobial activity: Testing against a broad range of pathogenic bacteria and fungi. The structural similarity to known quinolone antibiotics suggests that this compound class could be a fruitful area for the discovery of new anti-infective agents. researchgate.net

Antiviral activity: Screening against a panel of viruses, as quinoline derivatives have shown promise as antiviral agents.

Enzyme inhibition: Investigating the inhibitory activity against key enzymes implicated in various diseases, such as kinases, proteases, or topoisomerases.

A comprehensive biological evaluation will be essential to identify the most promising therapeutic applications for this novel class of compounds.

Development of Highly Targeted Therapeutic Agents and Probes

A major goal in modern drug development is the creation of highly targeted therapeutic agents that act specifically on diseased cells or tissues, thereby minimizing off-target effects and improving the therapeutic index. The this compound scaffold provides a versatile platform for the development of such targeted agents.

One approach involves the conjugation of potent this compound derivatives to targeting moieties, such as antibodies or small molecules that bind to receptors overexpressed on cancer cells. This strategy can deliver the cytotoxic agent directly to the tumor site, enhancing its efficacy while reducing systemic toxicity.

Furthermore, fluorescently labeled derivatives of this compound could be developed as molecular probes for biological imaging. These probes could be used to visualize specific cellular structures or processes, providing valuable tools for basic research and diagnostics. The intrinsic fluorescence of the quinoline ring system can be modulated through chemical modification, allowing for the design of probes with tailored photophysical properties.

The development of these targeted therapeutic agents and probes represents a sophisticated and promising application of this compound chemistry, with the potential to make a significant impact in both medicine and biological research.

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